2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
This compound belongs to the quinoline-derived sulfonamide class, characterized by a 1,4-dihydroquinolin-4-one core substituted with a 3,4-dimethylbenzenesulfonyl group at position 3 and an ethyl group at position 4. The acetamide side chain is linked to an unsubstituted phenyl group.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-4-20-11-13-24-23(15-20)27(31)25(34(32,33)22-12-10-18(2)19(3)14-22)16-29(24)17-26(30)28-21-8-6-5-7-9-21/h5-16H,4,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBGXMOALFDNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with an appropriate quinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following structurally related compounds are identified from the evidence (see Table 1 ):
Table 1: Structural Comparison of Key Analogs
Key Observations :
Sulfonyl Group Modifications :
- The target compound’s 3,4-dimethylbenzenesulfonyl group introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity compared to the 4-chlorophenylsulfonyl analog (electron-withdrawing Cl) or the unsubstituted benzenesulfonyl group .
- Chlorine substituents (e.g., in ) typically increase polarity and may influence binding affinity in target proteins.
Acetamide Substituent Variations :
- The N-phenyl group in the target compound lacks substituents, whereas analogs feature 3-methylphenyl (electron-donating) or 4-chlorophenyl (electron-withdrawing) groups. These differences could alter metabolic stability or receptor interactions .
Hypothetical Bioactivity Implications: The 3,4-dimethylbenzenesulfonyl group in the target compound may confer improved membrane permeability over chlorinated analogs but could reduce solubility. The absence of substituents on the acetamide’s phenyl ring (vs.
Biological Activity
2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound with notable biological activity. Its unique structure combines a quinoline core with a sulfonyl group and a phenylacetamide moiety, positioning it as a candidate for various therapeutic applications. This article explores its biological activities, mechanisms of action, and potential therapeutic implications based on recent research findings.
Structural Characteristics
The compound's IUPAC name is 2-[3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide. Its molecular formula is , and it has a molecular weight of approximately 470.57 g/mol. The structure allows for significant interaction with biological targets, which is crucial for its pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of benzenesulfonamides have been evaluated for their anti-proliferative effects against various cancer cell lines. A related compound demonstrated an IC50 value of 3.96 μM against breast cancer MCF-7 cells and 5.87 μM against colorectal Caco-2 cells, suggesting that modifications in the sulfonamide structure can enhance cytotoxicity .
The mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation and survival. It is believed to induce apoptosis by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action can lead to enhanced cancer cell death .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Anticancer Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Contains fluorine substituent | Moderate | 5.00 |
| Compound B | Lacks methyl groups on sulfonamide | Low | >10 |
| 2-[3-(3,4-Dimethylbenzenesulfonyl)-6-Ethyl...] | Unique combination of functional groups | High | 3.96 |
This table illustrates that the specific arrangement and presence of functional groups in our compound contribute significantly to its enhanced biological activity compared to others.
Case Studies
- In Vitro Studies : A study highlighted the efficacy of similar compounds in inhibiting carbonic anhydrase isoforms associated with tumor progression. The derivatives showed Ki values ranging from 2.6 nM to over 300 nM against various isoforms, indicating potent inhibitory effects that could be leveraged in anticancer therapies .
- Apoptosis Induction : Another investigation into related compounds revealed their capability to induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased expression levels of Bax and decreased levels of Bcl-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
